

# Foundational research papers on C14-4 lipid nanoparticles.

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## Compound of Interest

Compound Name: C14-4

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An In-depth Technical Guide to Foundational Research on **C14-4** Lipid Nanoparticles

## Introduction

**C14-4** is a novel, ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[1][2] Notably, **C14-4** based LNPs have shown high transfection efficiency in primary human T cells, a cell type notoriously difficult to transfect, with minimal cytotoxicity.[1][3][4] This makes them a compelling vehicle for applications such as chimeric antigen receptor (CAR) T-cell therapy.[1][5] The ionizable nature of **C14-4**, with a pKa of approximately 6.5, is central to its efficacy.[5][6] At an acidic pH during formulation, the lipid is cationic, facilitating the encapsulation of negatively charged mRNA.[7] Upon entering the acidic environment of the endosome post-cellular uptake, it regains a positive charge, which is believed to promote endosomal escape and the release of the mRNA payload into the cytoplasm.[6][7]

## Core Components and Formulation

**C14-4** LNPs are typically composed of four key lipid components, each serving a distinct function in the nanoparticle's structure and delivery mechanism.[7]

Table 1: Core Components of **C14-4** Lipid Nanoparticles

Component	Example	Molar Ratio (%)	Function
Ionizable Cationic Lipid	C14-4	35	Facilitates mRNA encapsulation and endosomal escape. <a href="#">[6]</a> <a href="#">[7]</a>
Helper Lipid	1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)	16	Contributes to the formation of the lipid bilayer and aids in endosomal escape. <a href="#">[7]</a> <a href="#">[8]</a>
Structural Lipid	Cholesterol	46.5	Provides stability to the nanoparticle structure and facilitates membrane fusion. <a href="#">[7]</a> <a href="#">[9]</a>
PEGylated Lipid	1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)	2.5	Prevents aggregation and enhances stability in circulation. <a href="#">[7]</a> <a href="#">[9]</a>

Note: The molar ratios presented are based on an optimal formulation identified in foundational studies.[\[2\]](#)

## Physicochemical Properties

The physical and chemical characteristics of **C14-4** LNPs are critical to their function as delivery vehicles. These properties are typically characterized using techniques such as dynamic light scattering (DLS).

Table 2: Physicochemical Characteristics of **C14-4** LNPs

Parameter	Typical Value	Significance
Particle Size (Z-average diameter)	50 - 100 nm	Influences cellular uptake and biodistribution.[1]
Polydispersity Index (PDI)	< 0.3	Indicates a narrow and uniform particle size distribution.[1]
mRNA Encapsulation Efficiency	> 90%	Represents the percentage of mRNA successfully encapsulated within the LNPs. [4]
pKa	~6.5	The pH at which the ionizable lipid is 50% protonated, crucial for endosomal escape.[5][6]

## Experimental Protocols

### LNP Formulation via Microfluidic Mixing

A common method for producing **C14-4** LNPs is through microfluidic mixing, which allows for precise control over particle formation.[4]

#### 1. Preparation of Solutions:

- **Ethanollic Lipid Mixture:** The four lipid components (**C14-4**, DOPE, cholesterol, and DMG-PEG2000) are dissolved in absolute ethanol to create a stock solution.[6] For a typical formulation, the molar ratio is 35:16:46.5:2.5.[2]
- **Aqueous mRNA Solution:** The mRNA cargo is diluted in an acidic buffer, such as 50 mM sodium acetate (pH 4.0), to a concentration of approximately 0.2 mg/mL.[6]

#### 2. Microfluidic Mixing:

- The ethanollic lipid solution and the aqueous mRNA solution are loaded into separate syringes.

- The solutions are then pumped through a microfluidic mixing device (e.g., a herringbone micromixer) at a specific flow rate ratio, typically 3:1 (aqueous:ethanolic).[4] The rapid mixing of the two phases leads to the self-assembly of the LNPs.

### 3. Purification:

- The resulting LNP solution is dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS, pH 7.4), to remove the ethanol and unencapsulated mRNA.[6] This is typically done overnight using dialysis tubing with an appropriate molecular weight cut-off (e.g., 30 kDa).[6]
- The purified LNPs can be filter-sterilized using a 0.22 µm filter.[6]

## Characterization of LNPs

### 1. Size and Polydispersity Index (PDI) Measurement:

- Dynamic Light Scattering (DLS) is used to determine the Z-average diameter and PDI of the formulated LNPs.[1]

### 2. Encapsulation Efficiency Determination:

- A fluorescent RNA-binding dye (e.g., RiboGreen) is used to measure the amount of encapsulated mRNA.[4]
- The fluorescence is measured in the absence and presence of a detergent (e.g., 0.5% Triton X-100). The detergent disrupts the LNPs, exposing all the mRNA to the dye.[4]
- Encapsulation efficiency is calculated as:  $((\text{Fluorescence with detergent} - \text{Fluorescence without detergent}) / \text{Fluorescence with detergent}) * 100\%$ .

## In Vitro Transfection Protocol

### 1. Cell Culture:

- Primary human T cells are cultured in appropriate media. For optimal transfection, T cells are typically activated for three days prior to LNP treatment using anti-CD3 and anti-CD28 antibodies.[4]

## 2. LNP Treatment:

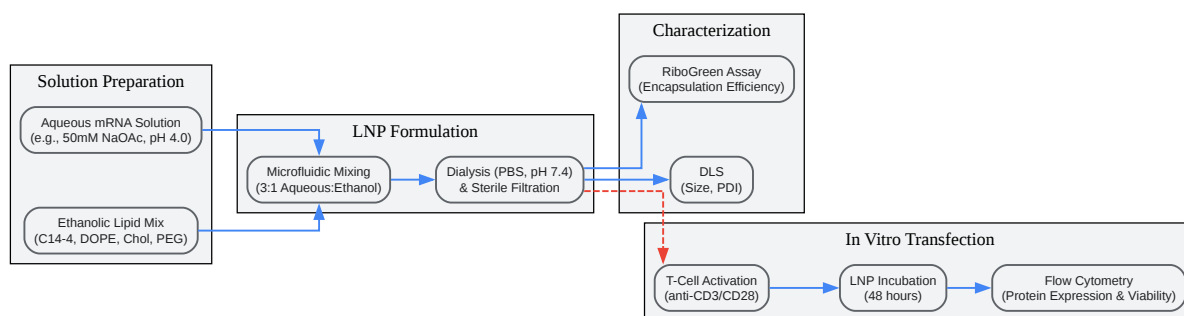
- The purified **C14-4** LNPs encapsulating the mRNA of interest (e.g., encoding a fluorescent protein like eGFP or a CAR) are diluted in complete cell culture media.
- The LNP solution is added to the activated T cells at a specific mRNA concentration (e.g., 125-500 ng/mL).[4]

## 3. Assessment of Transfection:

- After a desired incubation period (e.g., 48 hours), the expression of the delivered mRNA is assessed.[4]
- For fluorescent reporter proteins, this can be quantified using flow cytometry.[6]
- Cell viability is also assessed to determine any cytotoxic effects of the LNP treatment.[1]

# Visualizations

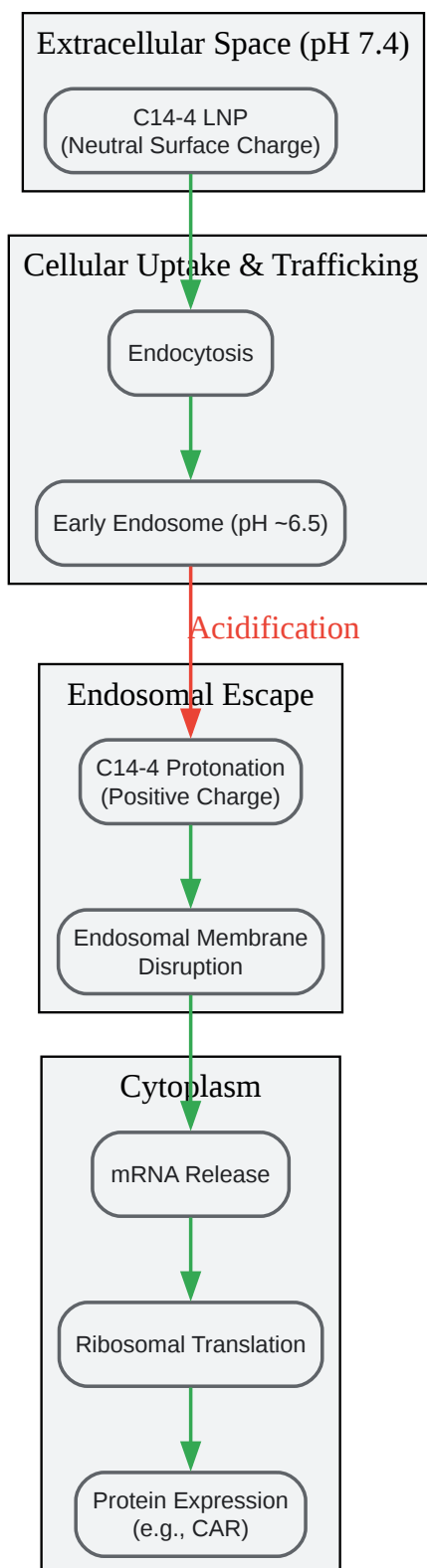
## Experimental Workflow for C14-4 LNP Formulation and In Vitro Testing



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Caption: Workflow for **C14-4** LNP synthesis, purification, characterization, and in vitro T-cell transfection.

## Proposed Mechanism of **C14-4** LNP-mediated mRNA Delivery



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Caption: Proposed mechanism for **C14-4** LNP cellular uptake and endosomal escape for mRNA delivery.

## Conclusion

Foundational research has established **C14-4** lipid nanoparticles as a highly effective platform for mRNA delivery, particularly to challenging cell types like primary human T cells.[1][4] The rational design of the four-component lipid system, centered around the ionizable lipid **C14-4**, enables efficient mRNA encapsulation, cellular uptake, and endosomal escape, leading to robust protein expression with low associated cytotoxicity.[1][3] The detailed protocols and characterization data provide a solid framework for researchers and drug development professionals to leverage **C14-4** LNPs for a variety of therapeutic applications, most notably in the rapidly advancing field of CAR T-cell immunotherapy.[10] Further research, including in vivo studies, has also highlighted the potential for **C14-4** LNPs to achieve extrahepatic tropism, suggesting broader applications for in vivo cell engineering.[9]

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